Methyl 1-methyl-5-oxopyrrolidine-2-acetate

Catalog No.
S15786702
CAS No.
63537-14-4
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-methyl-5-oxopyrrolidine-2-acetate

CAS Number

63537-14-4

Product Name

Methyl 1-methyl-5-oxopyrrolidine-2-acetate

IUPAC Name

methyl 2-(1-methyl-5-oxopyrrolidin-2-yl)acetate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-9-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3

InChI Key

RAPGWBWOZSWEHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)CC(=O)OC

Methyl 1-methyl-5-oxopyrrolidine-2-acetate is a chemical compound with the molecular formula C8H13NO3C_8H_{13}NO_3 and a molar mass of approximately 171.19 g/mol. It is classified as a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound. This compound is recognized for its potential applications in organic synthesis and various fields of scientific research, including medicinal chemistry and biological studies .

  • Oxidation: This compound can undergo oxidation to yield more oxidized derivatives, typically using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into more reduced pyrrolidine derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can engage in substitution reactions where functional groups are replaced by other groups, facilitated by various nucleophiles and electrophiles depending on the desired outcome .

The specific products formed from these reactions depend on the reagents and conditions used during the processes.

The synthesis of methyl 1-methyl-5-oxopyrrolidine-2-acetate can be achieved through several methods. A common approach involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid using an appropriate oxidizing agent. In industrial contexts, large-scale production may utilize optimized oxidation reactions to maximize yield and purity while minimizing waste and energy consumption .

Methyl 1-methyl-5-oxopyrrolidine-2-acetate has a wide range of applications:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
  • Biological Research: The compound is investigated for its potential biological activities and interactions with biomolecules.
  • Medicinal Chemistry: Ongoing research explores its therapeutic applications, particularly as a precursor in drug development.
  • Industrial Use: It contributes to the production of various chemicals and materials, enhancing industrial processes .

Studies on the interactions of methyl 1-methyl-5-oxopyrrolidine-2-acetate with biomolecules are crucial for understanding its biological relevance. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. Comprehensive interaction studies are needed to identify specific targets and elucidate the implications for therapeutic development .

Several compounds share structural similarities with methyl 1-methyl-5-oxopyrrolidine-2-acetate:

Compound NameMolecular FormulaUnique Characteristics
1-Methyl-5-oxopyrrolidine-2-carboxylic acidC7H11NO3Contains a carboxylic acid group, differing in reactivity.
Pyrrolidine-2,5-dioneC5H7NO2A diketone derivative with distinct chemical properties.
1-Methyl-5-oxopyrrolidine-3-carbonitrileC10H12N2OFeatures a carbonitrile group, altering its reactivity profile.

Methyl 1-methyl-5-oxopyrrolidine-2-acetate is unique due to its specific functional groups, which confer particular chemical reactivity and potential applications that distinguish it from these similar compounds .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

171.08954328 g/mol

Monoisotopic Mass

171.08954328 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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